molecular formula C19H14O4 B14322965 2,2-Diphenoxy-2H-1,3-benzodioxole CAS No. 111273-81-5

2,2-Diphenoxy-2H-1,3-benzodioxole

Cat. No.: B14322965
CAS No.: 111273-81-5
M. Wt: 306.3 g/mol
InChI Key: WUYMVAZEXUQSTJ-UHFFFAOYSA-N
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Description

2,2-Diphenoxy-2H-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with two phenoxy groups. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenoxy-2H-1,3-benzodioxole typically involves the condensation of catechol with phenoxy-substituted carbonyl compounds. One efficient method includes the use of solid superacids like ZrO2/SO4^2- as catalysts. The reaction is carried out in refluxing benzene or toluene, yielding high amounts of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenoxy-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

2,2-Diphenoxy-2H-1,3-benzodioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Diphenoxy-2H-1,3-benzodioxole is unique due to its dual phenoxy substitution, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring specific interactions with biological targets or unique material properties .

Properties

CAS No.

111273-81-5

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

2,2-diphenoxy-1,3-benzodioxole

InChI

InChI=1S/C19H14O4/c1-3-9-15(10-4-1)20-19(21-16-11-5-2-6-12-16)22-17-13-7-8-14-18(17)23-19/h1-14H

InChI Key

WUYMVAZEXUQSTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2(OC3=CC=CC=C3O2)OC4=CC=CC=C4

Origin of Product

United States

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